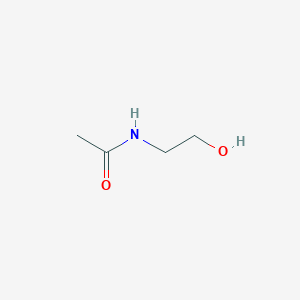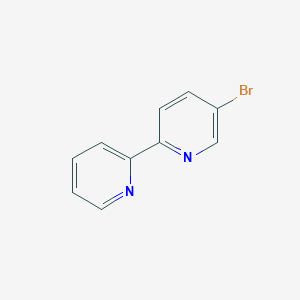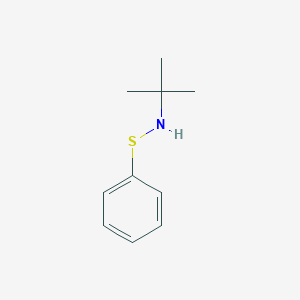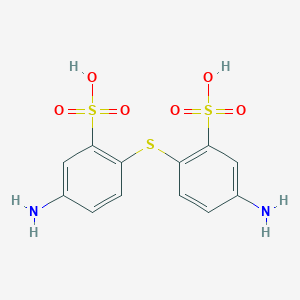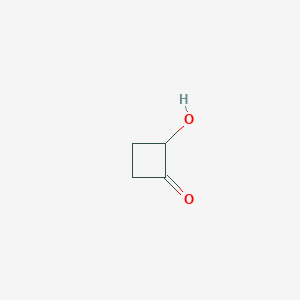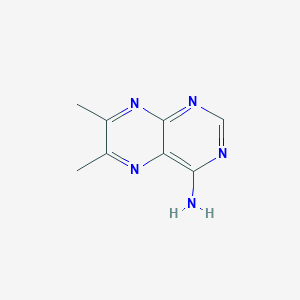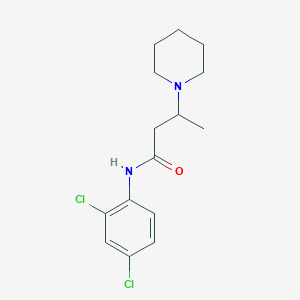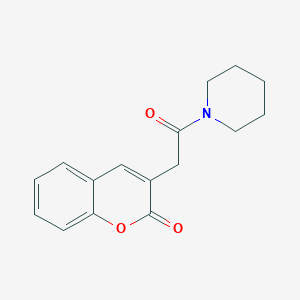
Coumarin, 3-((piperidinocarbonyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 3-((piperidinocarbonyl)methyl)-, also known as CPMC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPMC is a derivative of coumarin, a natural compound found in many plants and used in traditional medicine. CPMC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations have been studied extensively.
Mecanismo De Acción
The mechanism of action of Coumarin, 3-((piperidinocarbonyl)methyl)- is not fully understood, but it has been shown to interact with various proteins and enzymes in the body. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to interact with the immune system, modulating the activity of immune cells.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have anti-inflammatory effects and to modulate the activity of immune cells. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Coumarin, 3-((piperidinocarbonyl)methyl)- has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. Coumarin, 3-((piperidinocarbonyl)methyl)- is also stable and can be easily stored and transported. However, Coumarin, 3-((piperidinocarbonyl)methyl)- has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on Coumarin, 3-((piperidinocarbonyl)methyl)-. One area of research is the development of Coumarin, 3-((piperidinocarbonyl)methyl)--based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of Coumarin, 3-((piperidinocarbonyl)methyl)-'s mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to fully understand the potential advantages and limitations of Coumarin, 3-((piperidinocarbonyl)methyl)- for use in laboratory experiments and clinical trials.
Métodos De Síntesis
Coumarin, 3-((piperidinocarbonyl)methyl)- can be synthesized using several methods, including the reaction of coumarin with piperidine and formaldehyde. Another method involves the reaction of 3-chloropiperidine with sodium methoxide, followed by reaction with coumarin and formaldehyde. The yield and purity of Coumarin, 3-((piperidinocarbonyl)methyl)- can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
Coumarin, 3-((piperidinocarbonyl)methyl)- has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been studied for its potential use as an anticancer agent and as a modulator of the immune system.
Propiedades
Número CAS |
18144-53-1 |
|---|---|
Nombre del producto |
Coumarin, 3-((piperidinocarbonyl)methyl)- |
Fórmula molecular |
C16H17NO3 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-15(17-8-4-1-5-9-17)11-13-10-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
Clave InChI |
CQGMUUOGAPIUAY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
SMILES canónico |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Otros números CAS |
18144-53-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



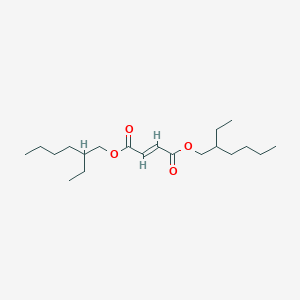
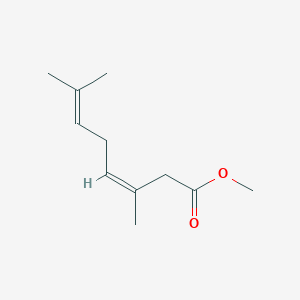
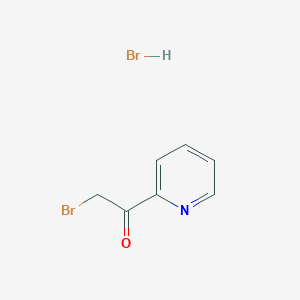
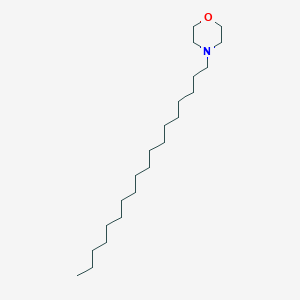
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
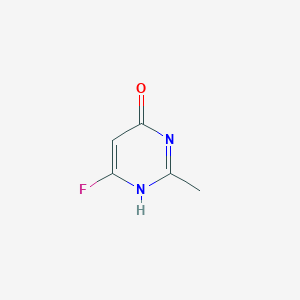
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
